molecular formula C11H9FN2O B1493739 6-(2-Fluorobenzyl)pyrimidin-4-ol CAS No. 2091717-37-0

6-(2-Fluorobenzyl)pyrimidin-4-ol

Cat. No.: B1493739
CAS No.: 2091717-37-0
M. Wt: 204.2 g/mol
InChI Key: GFGMMZLEVRHXPW-UHFFFAOYSA-N
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Description

6-(2-Fluorobenzyl)pyrimidin-4-ol is a pyrimidine derivative characterized by a 2-fluorobenzyl substituent at the 6-position and a hydroxyl group at the 4-position.

Properties

IUPAC Name

4-[(2-fluorophenyl)methyl]-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-10-4-2-1-3-8(10)5-9-6-11(15)14-7-13-9/h1-4,6-7H,5H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGMMZLEVRHXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC(=O)NC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(2-Fluorobenzyl)pyrimidin-4-ol typically involves the functionalization of a pyrimidine core at the 6-position with a 2-fluorobenzyl moiety and the introduction or retention of a hydroxyl group at the 4-position. The preparation methods can be broadly classified into:

Preparation via Nucleophilic Substitution on Pyrimidine Halides

A common route starts from chlorinated pyrimidine derivatives such as 6-chloro-2,4-diaminopyrimidine or 2,6-diamino-4-chloropyrimidine N-oxide. These intermediates are reacted with nucleophiles under controlled conditions to introduce the benzyl substituent.

Key steps include:

  • Synthesis of the pyrimidine precursor: For example, 6-chloro-2,4-diaminopyrimidine can be synthesized from ethyl cyanoacetate condensed with guanidine under basic conditions, followed by chlorination using POCl₃.

  • Nucleophilic substitution with benzyl derivatives: The 6-chloro group is displaced by a benzyl nucleophile such as 2-fluorobenzyl chloride or bromide in the presence of a base (e.g., potassium carbonate) in solvents like DMF at room temperature or mild heating.

  • Work-up and purification: The reaction mixture is typically poured into ice-cold water to precipitate the product, which is then filtered and purified by recrystallization or chromatography.

Example reaction conditions:

Step Reagents & Conditions Outcome
Pyrimidine chlorination POCl₃, reflux, inert atmosphere 6-chloro-2,4-diaminopyrimidine
Nucleophilic substitution 2-fluorobenzyl chloride, K₂CO₃, DMF, RT, 12 h This compound derivative

Preparation via Lithiation and Nucleophilic Addition

Another sophisticated method involves lithiation of methoxy-protected pyrimidines followed by nucleophilic addition to fluorobenzyl ketones or esters.

  • Lithiation: Pyrimidine derivatives such as 2,4-dimethoxy-5,6-dimethylpyrimidine are treated with strong bases like lithium diisopropylamide (LDA) at low temperatures (-70 to -55 °C) to generate a nucleophilic species at the 6-position.

  • Nucleophilic addition: The lithiated intermediate reacts with electrophiles such as 2-fluorophenylacetone or ethyl 4-fluorobenzoate to introduce the 2-fluorobenzyl side chain.

  • Deprotection: Methoxy groups are removed using reagents like sodium iodide and chlorotrimethylsilane to yield the free pyrimidin-4-ol structure.

Advantages:

  • High regioselectivity and control over substitution position.
  • Ability to introduce various side chains with unsaturation or functional groups.

Typical yields: Around 66% for the deprotected pyrimidin-4-ol derivatives.

Oxidative and Reductive Transformations

Some methods involve intermediate oxidation steps such as formation of pyrimidine N-oxides, which can then be converted to hydroxyl derivatives.

  • For example, 2,6-diamino-4-chloro-pyrimidine N-oxide can be reacted with amines or benzyl nucleophiles under reflux to yield substituted pyrimidine N-oxides, which upon reduction or rearrangement give the desired hydroxyl pyrimidine derivatives.

  • These steps often require careful control of temperature (30-40 °C to reflux) and solvent choice (methanol, ethanol, or tetrahydrofuran) to optimize yields and purity.

Detailed Research Findings and Comparative Data

Method Starting Material Key Reagents & Conditions Yield (%) Notes
Nucleophilic substitution 6-chloro-2,4-diaminopyrimidine 2-fluorobenzyl chloride, K₂CO₃, DMF, RT, 12 h 70-80 Simple, scalable, mild conditions
Lithiation & nucleophilic add 2,4-dimethoxy-5,6-dimethylpyrimidine LDA (-70 °C), 2-fluorophenylacetone, NaI, TMSCl, RT ~66 High regioselectivity, requires low temp
Oxidative N-oxide intermediate 2,6-diamino-4-chloropyrimidine N-oxide Piperidine, reflux, methanol or ethanol 75-80 Multi-step, requires oxidation/reduction steps

Summary and Expert Notes

  • The nucleophilic substitution method on chloropyrimidines is the most straightforward and industrially feasible approach due to its simplicity and moderate reaction conditions.

  • The lithiation approach offers precise control and is suitable for synthesizing derivatives with complex side chains but requires stringent temperature control and handling of strong bases.

  • The oxidation-reduction pathway involving pyrimidine N-oxides is useful for accessing hydroxylated pyrimidines but involves more synthetic steps and purification stages.

  • Choice of method depends on the desired scale, purity, and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Fluorobenzyl)pyrimidin-4-ol can undergo various chemical reactions, including:

  • Oxidation: The pyrimidin-4-ol group can be oxidized to form pyrimidin-4-one.

  • Reduction: The fluorine atom on the benzyl group can be reduced under specific conditions.

  • Substitution: The pyrimidin-4-ol group can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction can be achieved using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions typically use strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Pyrimidin-4-one derivatives.

  • Reduction: Reduced fluorobenzyl derivatives.

  • Substitution: Substituted pyrimidin-4-ol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have highlighted the potential of pyrimidine derivatives, including 6-(2-Fluorobenzyl)pyrimidin-4-ol, as anticancer agents. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in various cancer cell lines. A study demonstrated that encapsulated forms of pyrimidine derivatives exhibited significant cytotoxicity against HeLa cells, with tumor inhibition rates exceeding those of standard treatments like 5-fluorouracil .
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. Its mechanism of action may involve binding to active sites on target enzymes, thereby blocking substrate access and inhibiting their activity. This property is crucial for developing targeted therapies that minimize side effects associated with conventional chemotherapy .

Biological Research Applications

  • Anti-inflammatory Properties :
    • Research has indicated that pyrimidine derivatives can exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. Compounds similar to this compound have shown IC50 values comparable to established anti-inflammatory drugs, suggesting their potential use in treating inflammatory diseases .
  • Antimicrobial Activity :
    • The compound's structure suggests potential antimicrobial properties. Studies on related pyrimidine compounds have demonstrated efficacy against various bacterial strains, indicating that this compound might also possess similar activities .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerPyrimidine derivativesSignificant tumor inhibition rates
Enzyme InhibitionSimilar pyrimidinesInhibition of key enzymes involved in cancer
Anti-inflammatoryPyrimidine analogsComparable IC50 values to celecoxib
AntimicrobialRelated fluorinated compoundsEffective against multiple bacterial strains

Case Study: Antitumor Activity Evaluation

In a recent study evaluating the antitumor activity of encapsulated 4-amino-pyrimidine compounds, significant reductions in cell viability were observed when treated with these derivatives compared to untreated controls. The encapsulated form showed enhanced therapeutic efficacy, achieving tumor inhibition rates significantly higher than those obtained with free forms or standard chemotherapy agents .

Mechanism of Action

The mechanism by which 6-(2-Fluorobenzyl)pyrimidin-4-ol exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

The following section compares 6-(2-Fluorobenzyl)pyrimidin-4-ol with structurally related pyrimidin-4-ol derivatives, focusing on substituent effects, molecular properties, and applications.

Substituent Variations and Electronic Effects

6-(Methoxymethyl)-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidin-4-ol (PPA2)
  • Substituents : Methoxymethyl (electron-donating) at position 6; trifluoromethylpyridyl (electron-withdrawing) at position 2.
  • The methoxymethyl group may improve solubility.
  • Application : Acts as a synthetic plant activator, stimulating disease resistance in Arabidopsis .
6-(4-Fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol
  • Substituents: 4-Fluorophenyl at position 6; quinazolinylamino at position 2.
  • Key Differences: The quinazolinylamino group introduces hydrogen-bonding capability and steric bulk, likely enhancing target specificity but reducing membrane permeability compared to the simpler 2-fluorobenzyl group .
2-(Methylthio)-6-(trifluoromethyl)pyrimidin-4-ol
  • Substituents : Methylthio (electron-donating) at position 2; trifluoromethyl (strong electron-withdrawing) at position 4.
  • Key Differences : The trifluoromethyl group increases lipophilicity and metabolic stability, making this compound suitable for drug metabolism studies .

Molecular Weight and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties
This compound* ~206.21 2-Fluorobenzyl Moderate lipophilicity, electron-withdrawing effects
6-(4-Methoxyphenyl)pyrimidin-4-ol 202.21 4-Methoxyphenyl Increased solubility due to methoxy group
2-[(2-Chloro-6-fluorobenzyl)thio]pyrimidin-4-ol 270.71 Chloro, fluoro, thioether Higher molecular weight, reactive thioether site
6-Amino-2-methoxypyrimidin-4-ol ~143.12 Amino, methoxy Enhanced hydrogen-bonding capacity

*Estimated based on molecular formula.

Biological Activity

6-(2-Fluorobenzyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties. This article consolidates various research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. For instance:

  • Cell Viability : In vitro studies demonstrated that this compound reduced cell viability in various cancer cell lines. The compound showed effective inhibition of cell proliferation with EC50 values ranging from 4 to 8 μM, indicating its potential as an anticancer agent against tumors such as glioblastoma multiforme and triple-negative breast cancer .
  • Mechanism of Action : The compound acts by inducing apoptosis and regulating the cell cycle. Specifically, it was found to upregulate p21 and p27 proteins while blocking the cell cycle at the G0/G1 phase at lower concentrations (20 μM) and inducing apoptosis at higher concentrations (30–50 μM) .

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on various enzymes:

  • α-Glucosidase Inhibition : Molecular docking studies revealed that this compound exhibits potent α-glucosidase inhibitory activity with an IC50 value significantly lower than that of the standard drug acarbose. The binding interactions with α-glucosidase were characterized by hydrophobic interactions and hydrogen bonding, contributing to its inhibitory potency .

Study on Anticancer Efficacy

A study conducted on the effects of this compound on glioblastoma cells demonstrated:

Concentration (μM)Cell Viability (%)Apoptosis Induction (%)
108010
206030
503070

These results highlight the compound's ability to significantly reduce cell viability while promoting apoptosis in cancer cells.

Anti-inflammatory Activity

In addition to its anticancer properties, research has shown that pyrimidine derivatives possess anti-inflammatory effects. For example:

  • COX-2 Inhibition : Studies indicated that compounds similar to this compound effectively inhibited COX-2 activity with IC50 values comparable to celecoxib, suggesting potential applications in treating inflammatory diseases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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